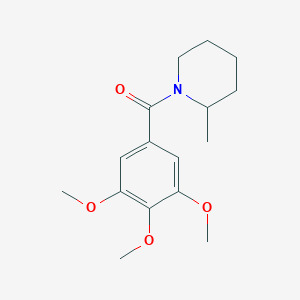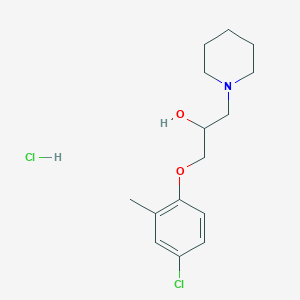
2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-methoxyphenyl)acrylonitrile
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-methoxyphenyl)acrylonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-methoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been found to exhibit potent antioxidant activity, which may help to protect cells from oxidative stress and damage. Additionally, this compound has been shown to have anti-inflammatory effects, which may help to reduce inflammation and pain in a variety of conditions. Finally, this compound has been found to exhibit antitumor activity, which may help to prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-methoxyphenyl)acrylonitrile in lab experiments include its potent antioxidant and anti-inflammatory properties, as well as its potential antitumor activity. However, limitations of using this compound include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it safely.
Orientations Futures
There are numerous future directions for research on 2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-methoxyphenyl)acrylonitrile. One potential area of study is the development of new synthetic methods for this compound, which could help to reduce its cost and increase its availability for research. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases and conditions. Finally, future research could focus on the development of novel derivatives of this compound with improved potency and selectivity for specific targets.
Applications De Recherche Scientifique
The potential applications of 2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-methoxyphenyl)acrylonitrile in scientific research are numerous. This compound has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of a variety of diseases and conditions. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O/c1-23-16-10(7-12(18)8-13(16)19)6-11(9-20)17-21-14-4-2-3-5-15(14)22-17/h2-8H,1H3,(H,21,22)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMBMAMRMNULTB-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=C(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B3895440.png)

![N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3895460.png)

![3-(2-methoxyethyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895469.png)
![N-[5'-(aminomethyl)-2'-fluorobiphenyl-3-yl]acetamide](/img/structure/B3895485.png)

![N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide 2-butenedioate](/img/structure/B3895494.png)

![ethyl 2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3895509.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895536.png)

![3-(1,3-benzodioxol-5-yl)-N-bicyclo[2.2.1]hept-2-ylacrylamide](/img/structure/B3895546.png)
![1'-[(6-methyl-2-pyridinyl)methyl]-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B3895550.png)